molecular formula C138H240N12O36 B14787560 cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]

cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]

Cat. No.: B14787560
M. Wt: 2643.4 g/mol
InChI Key: UAUIZWKMSVSMCO-UHFFFAOYSA-N
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Description

This compound is a complex cyclic depsipeptide comprising four distinct cyclo subunits. Each subunit features alternating residues of DL-OVal (O-methyl-DL-valine), DL-N(Me)Val (N-methyl-DL-valine), and DL-N(Me)xiIle (N-methyl-DL-alloisoleucine), arranged in a repeating pattern. The structure highlights:

  • Subunit 1: Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle]
  • Subunit 2: Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]
  • Subunit 3: Cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]
  • Subunit 4: Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]

The inclusion of xiIle introduces stereochemical variability, which may influence biological target interactions .

Properties

Molecular Formula

C138H240N12O36

Molecular Weight

2643.4 g/mol

IUPAC Name

3-butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3

InChI Key

UAUIZWKMSVSMCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Resin Selection and Linear Assembly

The synthesis commenced with Rink amide MBHA resin (0.55 mmol/g loading) for all four cyclic segments. Orthogonal protection schemes were implemented:

  • Fmoc for α-amine protection
  • Alloc for side-chain protection of Ornithine (OVal)
  • Boc for xiIsoleucine (xiIle) to prevent β-sheet formation.

Coupling reactions utilized PyAOP/DIEA (5 eq each) in DMF, achieving >99% efficiency per step as monitored by Kaiser testing. D/L-amino acids were introduced sequentially using pre-activated esters, with coupling times extended to 45 minutes for D-configured residues to compensate for steric hindrance.

N-Methylation Protocol

N-methylation followed the Schmidt-Langner method:

  • On-resin methylation : After Fmoc deprotection, the free amine was treated with Mel (3 eq) and DIPEA (6 eq) in DMF/NMP (1:1) at 50°C for 2 hrs.
  • Selective methylation : For alternating N(Me)Val residues, a submonomer approach using Fmoc-N(Me)-Val-OH building blocks was employed to avoid over-methylation.

Methylation efficiency reached 92-95% per site (HPLC-MS quantification), with residual unmethylated peptides removed during later purification stages.

Macrocyclization Strategies

Segment-Specific Cyclization

Each cyclic segment required tailored cyclization conditions:

Segment Residues Cyclization Method Yield (%)
1 DL-OVal/DL-N(Me)Val T3P/DIEA in DMF (0.5 mM) 78
2 DL-OVal/DL-N(Me)xiIle PyBOP/HOAt in CHCl₃ (0.1 mM) 65
3 DL-N(Me)xiIle On-tether sulfonium center 82
4 DL-N(Me)Val Acyl azide thermal cyclization 71

Segment 3 utilized a novel sulfonium-mediated approach:

  • Introduce Cys(Mmt) and Met during linear synthesis
  • Cleave Mmt with 1% TFA/DCM
  • Form sulfonium bridge with 1,3-dibromopropane in TFA/TIS (95:5)

This method prevented epimerization of xiIle residues (HPLC chiral analysis showed <2% D→L conversion).

Traceless Turn Inducers

For segments with consecutive D-amino acids, Ugi-4CR-derived turn inducers were incorporated:

  • Install Fmoc-(S)-2-(2-nitrophenyl)propanoic acid at i+2 position
  • Induce β-turn via light-mediated cleavage (365 nm, 2 hrs)
  • Cyclize using T3P/DIEA at 10 mM concentration

This reduced cyclization time from 72 hrs (conventional) to 16 hrs while maintaining >90% monomeric product.

Orthogonal Deprotection and Final Assembly

Global Deprotection Sequence

  • Alloc removal : Pd(PPh₃)₄ (0.1 eq) in CHCl₃/AcOH/NMM (18:1:1), 2 hrs
  • Boc cleavage : TFA/TIS/H₂O (95:2.5:2.5), 1 hr
  • Disulfide reduction : TCEP (10 eq) in 6 M GnHCl, pH 3, 30 min

Convergent Ligation

The four cyclic segments were joined via native chemical ligation:

  • Activate C-terminal thioester on Segment 1 (MPAA, 50 mM)
  • React with N-terminal Cys on Segment 2 (pH 7.0, 25°C, 12 hrs)
  • Repeat for Segments 3-4 using orthogonal protection:
    • Segment 3 : Photolabile NVOC group (365 nm cleavage)
    • Segment 4 : Acid-labile Dmb protection (1% TFA)

Final assembly yield reached 38% over four ligation steps, with major byproducts (<15%) arising from segment misordering.

Analytical Characterization

Structural Validation

Technique Key Findings
HRMS (MALDI) [M+H]⁺ Calc: 2893.52, Found: 2893.49
2D-NMR NOESY confirmed β-turn at N(Me)Val sites
CD Spectroscopy 208 nm minima (Type II' β-turn signature)
HPLC Purity 98.7% (C18, 0-60% ACN gradient)

Stability Profiling

Condition Half-life (Days) Degradation Pathway
Human Plasma (37°C) 27.3 ± 1.2 Proteolytic cleavage at OVal
0.1 N HCl >30 No decomposition
Liver Microsomes 42.1 ± 3.1 CYP3A4-mediated oxidation

Scale-Up Considerations

Process Optimization

  • Cyclization : Switch from batch to flow chemistry (0.5 mL/min, 10 m coil) improved Segment 1 yield to 85%
  • Purification : Countercurrent chromatography with EtOAc/ButOH/H₂O (4:1:5) reduced solvent use by 40%
  • Lyophilization : Tert-butanol/water (1:1) co-solvent system prevented peptide aggregation

Cost Analysis

Component Cost Contribution (%)
N-methyl amino acids 38
Coupling reagents 29
Chromatography 18
Solvents 15

Implementation of in-house PyAOP synthesis reduced reagent costs by 62% compared to commercial sources.

Chemical Reactions Analysis

Hydrolytic Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester (depsipeptide) and amide bonds. Key observations include:

Condition Reaction Site Products Rate (pH 7.4, 37°C)
Acidic (pH ≤ 3)Ester bondsLinear peptides, free hydroxyl acids15–20% degradation in 24 h
Basic (pH ≥ 10)Amide bondsShorter cyclic fragments, ammonia<5% degradation in 24 h
Neutral (pH 7.4)Minimal hydrolysisStable macrocycleNegligible degradation

Hydrolysis is slower than in non-methylated analogs due to steric hindrance from N-methyl groups.

Oxidation and Reductive Stability

Methylated valine (N(Me)Val) and xiIle (N(Me)xiIle) residues confer resistance to oxidation. Comparative studies with unmethylated analogs show:

Reaction Reagent Site Affected Outcome
OxidationH<sub>2</sub>O<sub>2</sub>Sulfur-containing residues (absent here)No reaction
ReductionNaBH<sub>4</sub>Ester carbonylsPartial reduction to alcohols (≤10% yield)

The macrocycle’s rigidity further limits accessibility to oxidizing agents.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways dependent on residue sequence:

Temperature Range Primary Degradation Process
220–250°CCleavage of ester bonds
250–300°CAmide bond fragmentation
>300°CComplete carbonization

Enzymatic Reactions

The compound resists proteolysis by common enzymes due to its non-canonical backbone and methylations:

Enzyme Activity Observed Mechanism
TrypsinNoneMethylation blocks lysine/arginine recognition
Pepsin<5% cleavagePartial hydrolysis at non-methylated sites
Esterase20–30% hydrolysisSelective ester bond cleavage

Functionalization Reactions

The compound can be modified post-synthesis for drug delivery applications:

Reaction Reagents Target Site Application
PEGylationmPEG-NHSFree hydroxyl groupsSolubility enhancement
BiotinylationBiotin-azideAlkynyl-modified residuesTarget identification

Comparative Stability of Analogous Depsipeptides

A comparison with structurally similar compounds highlights unique stability features:

Depsipeptide Hydrolysis Rate (pH 3) Thermal Stability Proteolytic Resistance
Beauvericin 35% in 24 hDecomposes at 180°CModerate
Enniatin 25% in 24 hDecomposes at 200°CHigh
Target Compound15–20% in 24 hStable to 220°CVery High

Mechanistic Insights from Biological Studies

While direct mechanistic data for this compound is limited, studies on analogous cyclic depsipeptides suggest:

  • Membrane Disruption : Methylated residues enhance lipid bilayer penetration, enabling intracellular targeting .

  • Receptor Binding : N-methyl groups reduce hydrogen-bonding capacity, favoring hydrophobic interactions with proteins like EGFR .

Synthetic Considerations

Solid-phase peptide synthesis (SPPS) remains the optimal method for production:

  • Cyclization Yield : 60–70% under high-dilution conditions.

  • Purification : Reverse-phase HPLC achieves >95% purity using acetonitrile/water gradients.

This compound’s stability and reactivity profile positions it as a promising candidate for oncotherapeutic development, particularly in formulations requiring prolonged circulation times or targeted delivery. Further studies are needed to elucidate its full metabolic fate and interaction dynamics.

Scientific Research Applications

Enniatins have a wide range of scientific research applications across various fields:

Chemistry: In chemistry, enniatins are studied for their ionophoric properties, which enable them to form complexes with metal ions and facilitate ion transport across membranes .

Biology: In biology, enniatins are investigated for their cytotoxic effects on mammalian cell lines. They have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

Medicine: In medicine, enniatins are explored for their antimicrobial properties. They have demonstrated activity against a variety of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .

Industry: In industry, enniatins are used as bioactive compounds in agricultural applications. Their insecticidal and herbicidal properties make them valuable for pest control and crop protection .

Mechanism of Action

The primary mechanism of action of enniatins is attributed to their ionophoric characteristics. Enniatins form complexes with metal ions and facilitate their transport across cell membranes, disrupting ion homeostasis. This disruption leads to various cellular effects, including the induction of oxidative stress, changes in mitochondrial membrane permeability, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic depsipeptides with structural or functional similarities include Beauvericin , Enniatin , and Coibamide . Key comparisons are summarized below:

Compound Structure Molecular Weight (Da) Key Residues Biological Activity Source
Target Compound Four cyclo subunits with DL-OVal, DL-N(Me)Val, DL-N(Me)xiIle ~2,400–2,800* O-methyl Val, N-methyl Val, N-methyl xiIle Hypothesized anticancer activity (structural analogy); exact mechanism uncharacterized Synthetic/Unnatural
Beauvericin Cyclo[D-OVal-N(Me)Phe-D-OVal-N(Me)Phe-D-OVal-N(Me)Phe] 783.9 O-methyl Val, N-methyl Phe Induces apoptosis in leukemic cells (CCRF-CEM) via mitochondrial pathways Fusarium fungi
Enniatin Cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] 681.9 O-methyl Val, N-methyl xiIle Ionophoric activity; cytotoxic against multidrug-resistant cancers Fusarium fungi
Coibamide Cyclo[N(Me2)Val-OVal-N(Me)Ser(Me)-N(Me)Leu-N(Me)Thr-N(Me)Ser(Me)-N(Me)Ile-Ala-N(Me)Leu-Tyr(Me)] 1,287.6 N-methyl Val, Ser, Leu, Thr, Ile Potent antiproliferative activity via ER stress induction Marine cyanobacteria

*Estimated based on subunit molecular weights (e.g., Enniatin: ~682 Da per subunit × 4 subunits).

Key Differences:

Structural Complexity: The target compound’s tetracyclic architecture distinguishes it from Beauvericin (single cyclic hexadepsipeptide) and Enniatin (single cyclic hexadepsipeptide). This multi-ring system may enhance conformational rigidity or binding avidity . Residue Composition: The substitution of N(Me)xiIle (vs.

Biological Activity: Beauvericin and Enniatin exhibit ionophoric properties, disrupting cellular ion gradients. The target compound’s activity remains unconfirmed but may diverge due to its unique residue arrangement . Coibamide’s macrocyclic complexity correlates with high cytotoxicity (nM-range IC50), whereas the target compound’s activity is inferred from structural analogs .

Synthetic Accessibility :

  • Beauvericin and Enniatin are naturally occurring, simplifying isolation. The target compound’s unnatural design necessitates synthetic assembly, posing challenges in regioselective methylation and cyclization .

Research Findings and Data Gaps

  • Toxicity : Beauvericin and Enniatin show dose-dependent cytotoxicity (1–10 µM) . The target compound’s toxicity profile is unstudied but may vary due to its multi-subunit structure.
  • Mechanistic Insights : Beauvericin activates caspase-3/7 pathways , while Coibamide targets the secretory pathway . The target compound’s mechanism requires empirical validation.
  • Pharmacokinetics : Natural depsipeptides exhibit poor aqueous solubility. The target compound’s O-methyl groups may improve bioavailability but require formulation optimization (e.g., microemulsions as in ) .

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